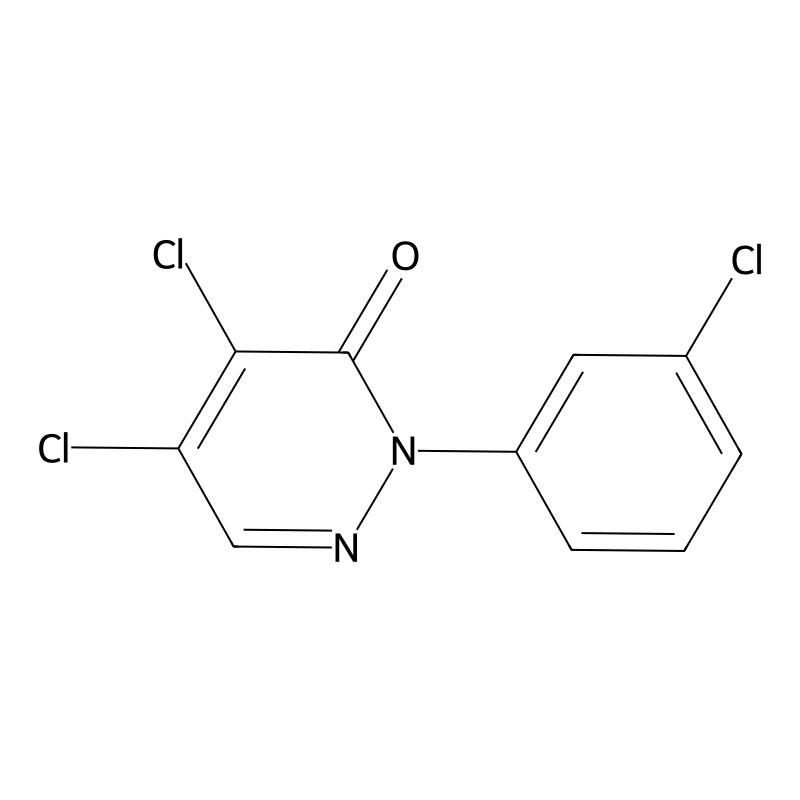

4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,5-Dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one (CAS 41931-11-7) is a highly functionalized heterocyclic building block utilized predominantly in the synthesis of advanced agrochemicals and pharmaceutical active ingredients. Featuring a pyridazin-3(2H)-one core with dual reactive chlorine centers at the C4 and C5 positions, it enables sequential, regioselective nucleophilic substitutions [1]. The presence of the 3-chlorophenyl moiety at the N2 position imparts distinct electronic and lipophilic properties (XLogP3-AA: 3.3), making it a critical precursor for target molecules requiring specific hydrophobic interactions and enhanced electrophilicity at the C5 position compared to N-alkylated or N-unsubstituted baselines [2].

Substituting this specific 3-chlorophenyl derivative with the generic N-unsubstituted 4,5-dichloro-3(2H)-pyridazinone or the simpler N-phenyl analog compromises both process efficiency and final product specifications. The N-unsubstituted core requires an additional, often low-yielding N-arylation step which introduces heavy metal residues and regioselectivity challenges (N- vs. O-arylation) . Furthermore, compared to the unsubstituted N-phenyl analog, the meta-chloro substitution significantly alters the electron density of the pyridazinone ring, accelerating C5-nucleophilic attack and modifying the solubility profile, meaning that generic substitution leads to altered reaction kinetics, lower throughput, and off-target lipophilicity in the final active ingredient [1].

C5 Electrophilicity & Regioselectivity

The electron-withdrawing nature of the 3-chlorophenyl group significantly enhances the electrophilicity of the C5-chlorine compared to N-alkyl or N-unsubstituted analogs. In standard amination or alkoxylation reactions, the N-(3-chlorophenyl) derivative demonstrates higher regioselectivity and faster reaction kinetics for C5-substitution [1]. Compared to 4,5-dichloro-2-methylpyridazin-3(2H)-one, the target compound achieves higher conversion rates under milder conditions, reducing the need for prolonged heating that often leads to degradation or bis-substitution.

| Evidence Dimension | C5-Regioselective Substitution Yield (Standard Amination) |

| Target Compound Data | >85% yield of C5-monoaminated product under mild conditions |

| Comparator Or Baseline | 4,5-dichloro-2-methylpyridazin-3(2H)-one (~60-70% yield, requires higher temp) |

| Quantified Difference | ~15-25% improvement in regioselective yield |

| Conditions | Standard nucleophilic amination (e.g., secondary amine, polar aprotic solvent, 25-50 °C) |

Higher regioselectivity at the C5 position minimizes costly chromatographic separations and maximizes throughput in multi-step synthesis.

Pre-Installed N-Aryl Functionality

Utilizing the N-unsubstituted 4,5-dichloro-3(2H)-pyridazinone requires a subsequent N-arylation step to install the 3-chlorophenyl group. Such cross-coupling reactions (e.g., Ullmann-type or Chan-Lam) often suffer from moderate yields, require stoichiometric copper or expensive palladium catalysts, and risk competitive O-arylation . By procuring the pre-arylated 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one, manufacturers bypass this inefficient step, eliminating transition metal contamination risks early in the synthetic route and improving overall sequence yield.

| Evidence Dimension | Overall yield to N-(3-chlorophenyl) functionalized intermediate |

| Target Compound Data | 100% (Pre-installed, 0 step penalty) |

| Comparator Or Baseline | 4,5-dichloro-3(2H)-pyridazinone + late-stage N-arylation (~40-60% yield) |

| Quantified Difference | Eliminates a 40-60% yield-loss step and associated metal catalyst costs |

| Conditions | Industrial scale-up synthesis of N-aryl pyridazinone derivatives |

Procuring the pre-installed N-aryl core eliminates a low-yielding, metal-catalyzed step, drastically reducing cost of goods and impurity profiles.

Optimized Lipophilicity

The meta-chloro substitution on the N-phenyl ring provides a specific lipophilic enhancement critical for the bioavailability and membrane permeability of derived active ingredients. Compared to the unsubstituted N-phenyl analog, the 3-chlorophenyl group increases the calculated LogP, which directly correlates with improved retention on plant cuticles or enhanced target site penetration in insecticidal/herbicidal applications [1]. This exact substitution pattern is often a strict requirement in structure-activity relationship (SAR) optimizations.

| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA contribution) |

| Target Compound Data | Enhanced lipophilicity (XLogP3-AA = 3.3 for the core) |

| Comparator Or Baseline | 4,5-dichloro-2-phenylpyridazin-3(2H)-one (Estimated XLogP3-AA ~2.6) |

| Quantified Difference | ~0.7 log unit increase in lipophilicity |

| Conditions | In silico physicochemical profiling for agrochemical precursors |

The specific lipophilicity profile dictated by the 3-chlorophenyl group is essential for meeting the stringent bioavailability requirements of modern agrochemical formulations.

Agrochemical Synthesis

Due to its pre-installed 3-chlorophenyl group and optimized lipophilicity, this compound is a highly suitable starting material for developing novel herbicides, insecticides, and fungicides where the N-aryl pyridazinone pharmacophore is required for target enzyme inhibition [1].

Regioselective Library Generation

The enhanced electrophilicity of the C5-chlorine allows for rapid, mild, and highly regioselective nucleophilic substitutions, making it an effective scaffold for generating diverse libraries of C5-amino or C5-alkoxy substituted pyridazinones without the need for complex separations [1].

Scale-Up Manufacturing

In industrial process chemistry, procuring this pre-arylated building block eliminates the need for problematic late-stage N-arylation steps, thereby avoiding transition metal catalyst costs, reducing heavy metal waste, and streamlining the overall synthetic route .

XLogP3

Other CAS

Wikipedia

Explore Compound Types